

# chemical structure of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

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## Compound of Interest

Compound Name: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

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An In-Depth Technical Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

## Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount. **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** (CAS Number: 123455-94-7) emerges as a compound of significant interest, elegantly combining two powerful chemical features: the rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) scaffold and the electronically distinct geminal difluorovinyl group.<sup>[1][2][3]</sup>

The norbornane framework provides a conformationally restricted and robust core, enabling the precise spatial orientation of substituents—a critical attribute in designing molecules for specific biological targets.<sup>[4][5]</sup> Concurrently, the gem-difluorovinyl moiety serves as a versatile functional handle and a valuable bioisostere. Its electron-withdrawing nature and potential to act as a stable mimic for carbonyl or amide groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.<sup>[6][7]</sup> This guide offers a comprehensive technical overview of the synthesis, structural properties, and potential applications of **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane**, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Properties and Specifications

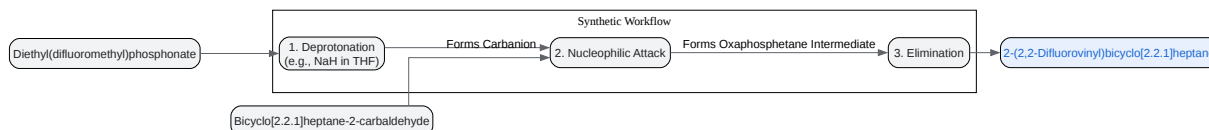
A foundational understanding of a compound's physical and chemical properties is essential for its application in synthesis and formulation. The key characteristics of **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** are summarized below.

Property	Value	Source(s)
CAS Number	123455-94-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> F <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	158.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Typical Purity	≥95% - 97%	<a href="#">[1]</a> <a href="#">[2]</a>
Product Family	Protein Degradator Building Blocks, Monomers	<a href="#">[1]</a> <a href="#">[3]</a>
Storage	Room temperature	<a href="#">[1]</a>

## Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

While specific proprietary syntheses may exist, a robust and logical pathway to **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** can be designed using well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior choice for this transformation due to its high reliability, operational simplicity, and the ease of removing its water-soluble byproducts.[\[10\]](#)[\[11\]](#)[\[12\]](#) This approach offers a predictable route to the target gem-difluoroalkene from a readily available aldehyde precursor.

The core of the HWE reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion.[\[10\]](#) For this specific synthesis, the key precursors are bicyclo[2.2.1]heptane-2-carbaldehyde and a suitable difluoromethylphosphonate reagent.



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Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

## Experimental Protocol: HWE Synthesis

This protocol is a validated, self-contained methodology grounded in established HWE reaction principles.<sup>[11][13]</sup>

### 1. Reagent Preparation and Setup:

- Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- Under a positive pressure of dry nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C using an ice-water bath.

### 2. Carbanion Formation:

- In the dropping funnel, prepare a solution of diethyl (difluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF.
- Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
- Causality: The strong base (NaH) deprotonates the  $\alpha$ -carbon of the phosphonate, which is acidic due to the electron-withdrawing effects of the phosphonate and fluorine groups, generating the nucleophilic phosphonate carbanion.<sup>[10]</sup>
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete carbanion formation.

### 3. Olefination Reaction:

- Cool the reaction mixture back down to 0 °C.
- Add a solution of bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

### 4. Workup and Purification:

- Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by brine.
- Trustworthiness: The phosphate byproduct is highly water-soluble and is effectively removed during the aqueous workup, simplifying purification.[\[10\]](#)[\[11\]](#)
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield pure **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane**.

## Structural Elucidation

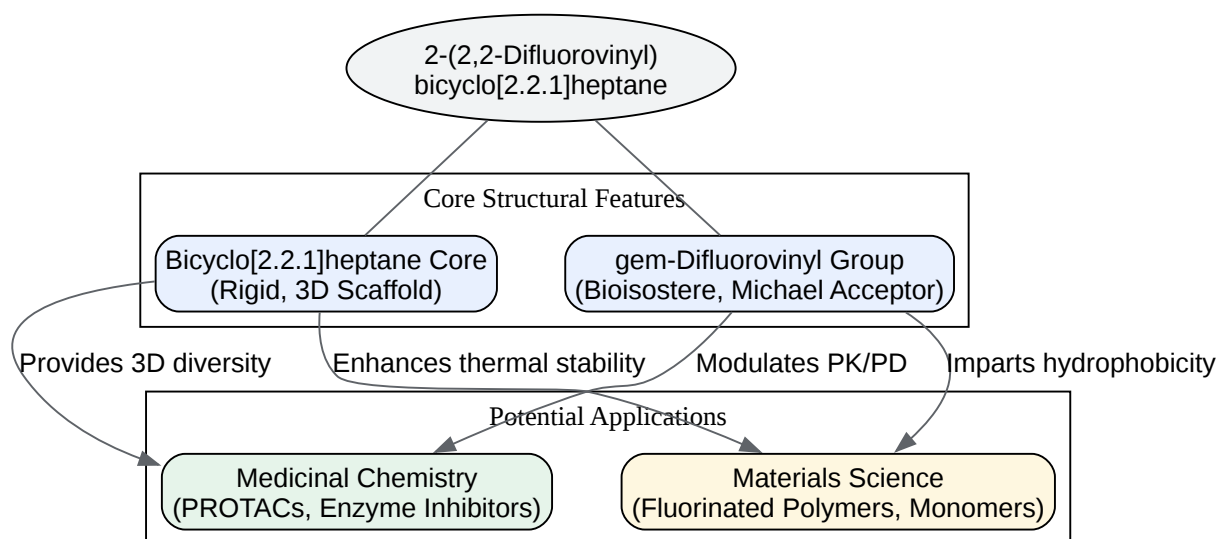
Confirming the identity and purity of the synthesized compound requires a multi-faceted spectroscopic approach.

- <sup>1</sup>H NMR Spectroscopy: The proton spectrum is expected to be complex. The rigid bicyclo[2.2.1]heptane core will display a series of broad multiplets in the aliphatic region (~1.0-3.0 ppm). The key diagnostic signal is the vinyl proton (=CH-), which is anticipated to appear as a triplet of doublets (td) due to geminal coupling to the two fluorine atoms (~55-60 Hz) and vicinal coupling to the adjacent proton on the norbornane ring (~7-9 Hz).
- <sup>19</sup>F NMR Spectroscopy: This is the most definitive technique for this molecule. The two fluorine atoms are diastereotopic and will appear as distinct signals. Each signal will be a doublet of doublets (dd), showing large geminal F-F coupling and vicinal H-F coupling to the vinyl proton.

- <sup>13</sup>C NMR Spectroscopy: The spectrum will show the characteristic signals for the norbornane carbons. The olefinic carbons are of primary interest: the CF<sub>2</sub> carbon will appear as a triplet due to one-bond C-F coupling (<sup>1</sup>JCF), while the adjacent =CH carbon will show a smaller two-bond C-F coupling (<sup>2</sup>JCF).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C<sub>9</sub>H<sub>12</sub>F<sub>2</sub> with a molecular ion peak [M]<sup>+</sup> at m/z 158.1900.[14] Common fragmentation pathways may include the loss of HF and a characteristic retro-Diels-Alder fragmentation of the norbornane skeleton.

## Applications in Research and Drug Development

The unique combination of a rigid scaffold and a functionalized olefin moiety makes **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** a valuable building block.



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Caption: Relationship between structural features and applications.

## Medicinal Chemistry

- **Scaffold for 3D Diversity:** The norbornane scaffold is an established "non-flat" motif used to escape the chemical space dominated by aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[4][15]
- **Bioisosterism:** The gem-difluorovinyl group is a recognized bioisostere of a carbonyl or amide group.[7] This substitution can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate.[6]
- **Protein Degradator Building Block:** This compound is explicitly categorized as a building block for protein degraders.[1] In molecules like PROTACs (Proteolysis Targeting Chimeras), it can be incorporated into the linker or ligand components, where its rigidity and chemical handles are advantageous for optimizing ternary complex formation.
- **Covalent Inhibitors:** The electron-deficient nature of the difluoroalkene makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites.[16][17] This allows for the design of highly potent and selective irreversible inhibitors.

## Materials Science

- **Monomer Synthesis:** Norbornene and its derivatives are key monomers for Ring-Opening Metathesis Polymerization (ROMP), which produces polymers with high thermal stability and mechanical strength.[5] This compound can serve as a precursor to fluorinated monomers.
- **Fluoropolymers:** The introduction of fluorine can impart desirable properties to polymers, including increased thermal resistance, chemical inertness, and hydrophobicity. This building block provides a direct route to incorporate both the robust norbornane unit and fluorine atoms into advanced materials.

## Conclusion

**2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** is more than a simple organic molecule; it is a strategically designed building block that offers solutions to contemporary challenges in medicinal chemistry and materials science. Its synthesis is achievable through robust and well-understood methodologies like the Horner-Wadsworth-Emmons reaction. The convergence of a rigid, three-dimensional scaffold with a metabolically robust and synthetically versatile

difluoroalkene functional group provides researchers with a powerful tool for developing next-generation therapeutics and advanced materials.

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